2-[4-[4-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylphenyl]sulfanylphenyl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[4-[4-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylphenyl]sulfanylphenyl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide is a useful research compound. Its molecular formula is C30H22F6N2O4S3 and its molecular weight is 684.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-[4-[4-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylphenyl]sulfanylphenyl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic molecule notable for its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H19F6N2O3S3 with a molecular weight of approximately 501.58 g/mol. The structure features multiple sulfanyl groups and trifluoromethoxy substitutions, which enhance its lipophilicity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C22H19F6N2O3S3 |
Molecular Weight | 501.58 g/mol |
Solubility | Soluble in organic solvents |
LogP | High (indicates lipophilicity) |
Research indicates that the trifluoromethoxy groups in the compound enhance its interaction with biological membranes, potentially increasing its efficacy as a pharmacological agent. The sulfanyl groups may play a role in enzyme inhibition and modulation of signaling pathways.
- Enzyme Inhibition : The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. Preliminary studies suggest it may exhibit anti-inflammatory properties comparable to established drugs like celecoxib .
- Antioxidant Activity : The compound has also been evaluated for its antioxidant potential, which is vital for protecting cells from oxidative stress.
- Antimicrobial Effects : Preliminary findings suggest that the compound may possess antimicrobial properties, particularly against certain fungal strains, making it a candidate for further investigation in antifungal therapies .
In Vitro Studies
In vitro assays have demonstrated the inhibitory effects of the compound on various enzymes:
- Cholinesterase Inhibition : The compound exhibited significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values of approximately 10.4 μM and 7.7 μM respectively, indicating potential applications in treating neurodegenerative diseases .
- COX-2 Inhibition : In studies comparing COX-2 inhibition, the compound showed an IC50 value similar to that of celecoxib, suggesting strong anti-inflammatory activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the trifluoromethoxy and sulfanyl groups can significantly alter its pharmacological profile:
Modification | Effect on Activity |
---|---|
Increased lipophilicity | Enhanced membrane penetration |
Sulfanyl substitutions | Improved enzyme inhibition |
Trifluoromethoxy group | Increased potency against AChE |
Synthesis
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of Sulfanyl Groups : Utilizing thiol chemistry to introduce sulfanyl linkages.
- Trifluoromethoxy Substitution : Employing electrophilic aromatic substitution to incorporate trifluoromethoxy groups onto the phenyl rings.
- Final Assembly : Condensation reactions to form the acetamide structure.
Properties
IUPAC Name |
2-[4-[4-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylphenyl]sulfanylphenyl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22F6N2O4S3/c31-29(32,33)41-21-5-1-19(2-6-21)37-27(39)17-43-23-9-13-25(14-10-23)45-26-15-11-24(12-16-26)44-18-28(40)38-20-3-7-22(8-4-20)42-30(34,35)36/h1-16H,17-18H2,(H,37,39)(H,38,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHQJKQXZMTTDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=CC=C(C=C2)SC3=CC=C(C=C3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22F6N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.